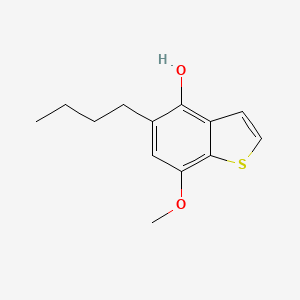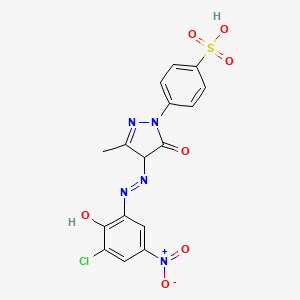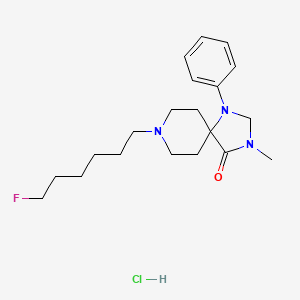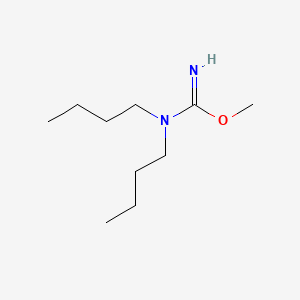
Methyl N,N-dibutylimidocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N,N-dibutylimidocarbamate is an organic compound belonging to the class of carbamates. It is characterized by the presence of a carbamate group attached to a methyl group and two butyl groups. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Methyl N,N-dibutylimidocarbamate can be synthesized through several methods. One common approach involves the reaction of N,N-dibutylamine with methyl isocyanate. The reaction typically occurs under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction can be represented as follows:
N,N-dibutylamine+methyl isocyanate→Methyl N,N-dibutylimidocarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions: Methyl N,N-dibutylimidocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often take place in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Carbamate derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
科学研究应用
Methyl N,N-dibutylimidocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
作用机制
The mechanism by which Methyl N,N-dibutylimidocarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The pathways involved often include the inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent physiological effects.
相似化合物的比较
Methyl N,N-dibutylimidocarbamate can be compared with other carbamate compounds, such as:
Methyl N,N-diethylimidocarbamate: Similar in structure but with ethyl groups instead of butyl groups, leading to different physical and chemical properties.
Ethyl N,N-dibutylimidocarbamate: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Methyl N,N-dimethylimidocarbamate: Features methyl groups instead of butyl groups, resulting in distinct biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and application potential compared to its analogs.
属性
CAS 编号 |
13194-58-6 |
|---|---|
分子式 |
C10H22N2O |
分子量 |
186.29 g/mol |
IUPAC 名称 |
methyl N,N-dibutylcarbamimidate |
InChI |
InChI=1S/C10H22N2O/c1-4-6-8-12(9-7-5-2)10(11)13-3/h11H,4-9H2,1-3H3 |
InChI 键 |
ONWQOQWYVHRDIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


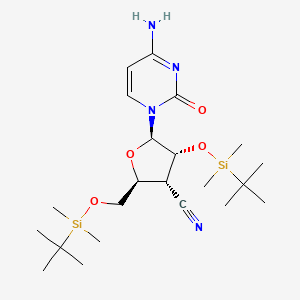
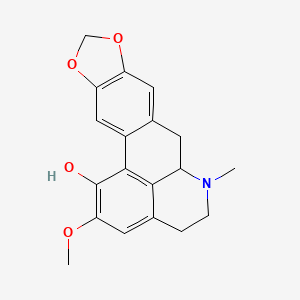
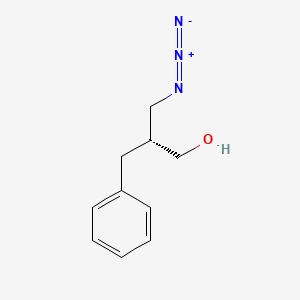
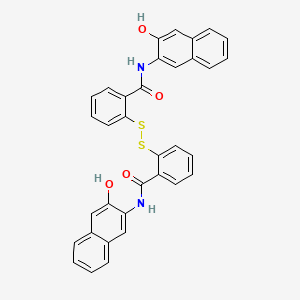
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
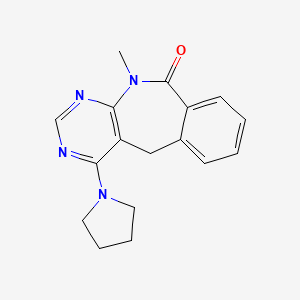
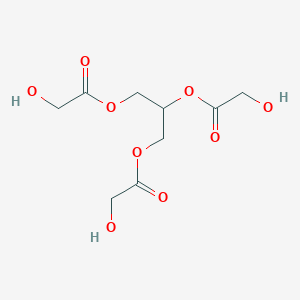
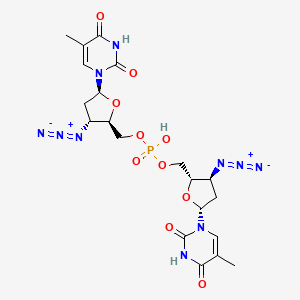
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
